molecular formula C9H11NO3 B2424644 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde CAS No. 2225136-41-2

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde

Cat. No.: B2424644
CAS No.: 2225136-41-2
M. Wt: 181.191
InChI Key: PNVMSHJJBWXVJW-UHFFFAOYSA-N
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Description

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde typically involves the reaction of 2-methoxypyridine with formaldehyde and methanol under acidic conditions . The reaction proceeds through a series of steps, including the formation of an intermediate, which is then oxidized to yield the final product. The reaction conditions often involve refluxing the reactants in methanol with an acid catalyst such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and methoxymethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or neutral conditions.

Major Products Formed

    Oxidation: 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid.

    Reduction: 2-Methoxy-5-(methoxymethyl)pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid: An oxidized derivative with similar structural features.

    2-Methoxy-5-(methoxymethyl)pyridine-3-methanol: A reduced derivative with an alcohol group instead of an aldehyde.

    5-Methoxymethyl-2,3-pyridinedicarboxylic acid: A related compound with additional carboxylic acid groups.

Uniqueness

2-Methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde is unique due to its specific functional groups, which allow it to participate in a variety of chemical reactions

Properties

IUPAC Name

2-methoxy-5-(methoxymethyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-7-3-8(5-11)9(13-2)10-4-7/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVMSHJJBWXVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(N=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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